Retinol oleate
Overview
Description
Retinol Oleate: Comprehensive Analysis
Retinol oleate is not directly mentioned in the provided papers, but it can be inferred as a derivative of retinoic acid and retinol, which are extensively studied. Retinoic acid, a metabolite of vitamin A (retinol), plays a crucial role in cell signaling during vertebrate organogenesis, affecting the development of various organs including the eye . Retinol itself is a nonaromatic molecule with a polyprenoid side chain and a carbonyl end group, essential for numerous biological processes such as vision, cellular growth, differentiation, and reproduction . Retinoic acid and its derivatives, including retinol oleate, are likely to share some of these biological roles and chemical properties.
Synthesis Analysis
The synthesis of retinoic acid and its ester derivatives, which would include retinol oleate, has been explored through various chemical reactions. One approach utilizes the Julia sulfone olefination reaction, which is a stereoselective and convergent method, to produce all-(E)-retinoic acid and its ester derivatives . Another method involves a Reformatsky reaction followed by a Horner-Emmons condensation to produce retinoic acid analogs . These synthetic routes could potentially be adapted for the synthesis of retinol oleate.
Molecular Structure Analysis
The molecular structure of retinol oleate would be characterized by the presence of an oleate moiety esterified to retinol. Retinol itself has a structure composed of a cyclohexenyl ring, a polyene chain with conjugated double bonds, and a polar end group . The oleate component would add a long hydrocarbon chain, making the molecule more lipophilic. The exact configuration of the double bonds in the oleate moiety could influence the molecule's biological activity and interaction with enzymes and receptors.
Chemical Reactions Analysis
Retinoic acid and its derivatives undergo various chemical reactions, including autoxidation, which can lead to the formation of epoxides, dioxetanes, and other oxidation products . The presence of olefinic carbons in retinol oleate suggests that it may also be susceptible to similar oxidation reactions. Additionally, retinoic acid can activate an oleate-dependent phospholipase D in the nuclei of neuroblastoma cells, indicating that retinol oleate might interact with specific enzymes in a similar manner .
Physical and Chemical Properties Analysis
The physical and chemical properties of retinol oleate would be influenced by both the retinol and oleate components. Retinol is sensitive to UV irradiation and oxidation due to its conjugated double bonds and carbonyl group . The oleate chain would contribute to the lipophilicity of the molecule, potentially affecting its solubility and stability. The interaction of retinol oleate with binding proteins, such as the retinoic acid-binding protein, could also be significant, as these proteins can influence the distribution and metabolism of retinoids in the body .
Scientific Research Applications
Retinol and Skin Conditions :
- Retinol is commonly used in skincare for aging, acne, and wrinkles. Studies have shown that mead acid, an oleic acid metabolite, can ameliorate skin inflammation and suppress retinol-induced irritant contact dermatitis. This effect is mediated through the peroxisome proliferator-activated receptor alpha pathway, highlighting a potential application in managing retinol's adverse effects on the skin (Saika et al., 2023).
Effect on Cell Fusion, Hemolysis, and Mitochondrial Swelling :
- Retinol and its derivatives, including Retinol Oleate, were studied for their effect on cell fusion, hemolysis of hen erythrocytes, and swelling of rat liver mitochondria. It was found that Retinol Oleate did not induce cell fusion, hemolysis, nor affect mitochondria, highlighting its potential safety in these cellular processes (Goodall et al., 1980).
Regulation of Retinol Uptake and Esterification :
- The uptake and esterification of retinol in different cell lines were found to be influenced by extracellular fatty acids. This indicates that the fatty acid status of cells can significantly determine retinol uptake and esterification, suggesting a key role for Retinol Oleate in these cellular processes (Randolph & Ross, 1991).
In Vivo Penetration of Retinol :
- A study investigating the effect of chemical penetration enhancers on the delivery of trans-retinol into human skin using Raman spectroscopy showed significant differences in retinol delivery based on the type of enhancer used. This research provides insights into the effectiveness of formulations in delivering Retinol Oleate into the skin (Mélot et al., 2009).
Fatty Acids and Retinoid Secretion :
- The pattern of retinoids secreted in human chylomicrons was found to be affected by the types and amounts of fatty acids in meals. This study provides insights into how dietary fats can influence the secretion and form of retinoids like Retinol Oleate (Sauvant et al., 2003).
Retinol Derivative for Photodamaged Skin :
- A newly synthesized photostable retinol derivative showed efficacy in treating photodamaged skin, suggesting potential applications for Retinol Oleate in dermatology (Lee et al., 2006).
Plasma Retinoids After Topical Use :
- Research on the metabolism of retinol after topical application revealed that it does not significantly alter plasma levels of retinoids, indicating the safety profile of topically applied compounds like Retinol Oleate (Sass et al., 1996).
Safety And Hazards
Future Directions
Retinoids, including Retinol oleate, have been investigated extensively for their utility in cancer prevention and treatment . Ongoing and future studies which combine retinoids with epigenetic modifiers such as the HDAC inhibitors, as well as standard cytotoxic agents, tyrosine kinase inhibitors and other novel agents are more likely to yield clinically relevant outcomes than observed with single agent therapy .
properties
IUPAC Name |
[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (Z)-octadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H62O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h14-15,22,24-25,28-30H,7-13,16-21,23,26-27,31-32H2,1-6H3/b15-14-,25-22+,29-28+,33-24+,34-30+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKDHZXYYBPLHI-TUTABMRPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H62O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601021962 | |
Record name | Retinol oleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601021962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Retinol oleate | |
CAS RN |
631-88-9 | |
Record name | Retinyl oleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=631-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Retinol oleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Retinol oleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601021962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RETINYL OLEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HU01DH65P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.